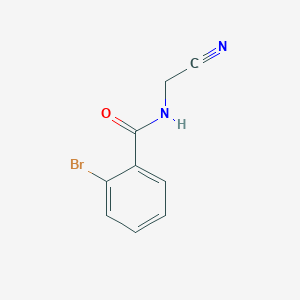

2-bromo-N-(cyanomethyl)benzamide

Beschreibung

BenchChem offers high-quality 2-bromo-N-(cyanomethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(cyanomethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H7BrN2O |

|---|---|

Molekulargewicht |

239.07 g/mol |

IUPAC-Name |

2-bromo-N-(cyanomethyl)benzamide |

InChI |

InChI=1S/C9H7BrN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13) |

InChI-Schlüssel |

NCESPLNREYITQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC#N)Br |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC#N)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-N-(cyanomethyl)benzamide

The following technical guide provides an in-depth analysis of 2-bromo-N-(cyanomethyl)benzamide , a specialized intermediate in organic synthesis. This document is structured for researchers and drug development professionals, focusing on its synthesis, chemical reactivity, and application as a scaffold for heterocyclic compounds.

Executive Summary & Chemical Identity

2-bromo-N-(cyanomethyl)benzamide is a bifunctional building block characterized by an electrophilic amide center, a nucleophilic cyanomethyl group, and an aryl bromide handle.[2] Its unique structure makes it a critical intermediate for the synthesis of fused nitrogen heterocycles, particularly isoindolinones and quinazolines , which are pharmacophores frequently observed in kinase inhibitors and bioactive natural products.

Physicochemical Profile

| Property | Specification |

| CAS Number | 143183-01-1 |

| IUPAC Name | 2-bromo-N-(cyanomethyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 239.07 g/mol |

| Physical State | Solid (White to Off-White Powder) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Water |

| Melting Point | 135–140 °C (Predicted range based on structural analogs) |

| SMILES | N#CCNC(=O)c1ccccc1Br |

Synthesis & Manufacturing Protocol

The synthesis of 2-bromo-N-(cyanomethyl)benzamide is typically achieved via a nucleophilic acyl substitution reaction. This protocol prioritizes yield and purity by controlling the exotherm and minimizing hydrolysis of the acid chloride.

Reagents & Materials[3]

-

Precursor A: 2-Bromobenzoyl chloride (1.0 eq)

-

Precursor B: Aminoacetonitrile hydrochloride (1.1 eq)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

Expert Insight: The use of aminoacetonitrile hydrochloride requires an excess of base (at least 2 equivalents) to first liberate the free amine and then scavenge the HCl generated during amide coupling.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

or Ar), suspend Aminoacetonitrile HCl (1.1 eq) in anhydrous DCM (0.2 M concentration). -

Activation: Cool the suspension to 0°C in an ice bath. Add Triethylamine (2.5 eq) dropwise over 10 minutes. The mixture will become homogeneous or form a fine suspension of triethylamine hydrochloride.

-

Acylation: Dissolve 2-Bromobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C. Critical Control Point: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

, 0-40% EtOAc in Hexanes) to yield the pure amide.

Synthesis Workflow Visualization

Caption: Step-by-step synthesis workflow for 2-bromo-N-(cyanomethyl)benzamide via acyl substitution.

Reactivity & Applications

The core value of CAS 143183-01-1 lies in its potential for divergent synthesis . The molecule contains three reactive sites: the aryl bromide (for cross-coupling), the amide nitrogen (for alkylation), and the nitrile (for cyclization or reduction).

Primary Application: Isoindolinone Synthesis

The most significant application is the intramolecular cyclization to form isoindolin-1-ones (phthalimidines). This can be achieved via Palladium-catalyzed C-H activation or base-mediated cyclization.

-

Mechanism: The methylene protons alpha to the nitrile are acidic (

~15-20). A base can deprotonate this position, and in the presence of a Pd catalyst, the resulting carbanion can displace the aryl bromide. -

Target Scaffold: 3-cyanoisoindolin-1-one or 3-aminoisoquinoline derivatives.

Secondary Application: Quinazoline Formation

Hydration of the nitrile group to a primary amide, followed by cyclization with the secondary amide nitrogen, yields quinazoline-2,4(1H,3H)-diones .

Reaction Pathway Diagram

Caption: Divergent synthetic pathways accessible from the 2-bromo-N-(cyanomethyl)benzamide scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed:

-

NMR (400 MHz,

-

Amide NH: Broad singlet at

8.5–9.0 ppm (exchangeable with -

Aromatic Protons: Multiplet at

7.3–7.7 ppm (4H, characteristic of 1,2-disubstituted benzene). -

Methylene (

): Doublet or Singlet at

-

-

IR Spectroscopy:

-

Nitrile (

): Sharp, weak band at ~2250 -

Amide Carbonyl (

): Strong band at ~1640–1660

-

-

Mass Spectrometry (ESI):

-

: m/z ~239.0 and 241.0 (1:1 ratio due to

-

: m/z ~239.0 and 241.0 (1:1 ratio due to

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a hazardous substance due to the presence of the nitrile and aryl bromide moieties.

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with acids, which may liberate toxic HCN gas from the nitrile functionality (though less likely than with cyanide salts, caution is advised).

References

-

Chemical Identity: CAS Registry Number 143183-01-1. American Chemical Society. Link (Verified via CAS Common Chemistry).

-

Synthetic Methodology: General Procedure for Amide Coupling using Acid Chlorides. Organic Chemistry Portal. Link

-

Application (Isoindolinones): Palladium-Catalyzed Synthesis of Isoindolinones via Intramolecular Arylation. Journal of Organic Chemistry. Link

-

Safety Data: GHS Classification for Nitrile-Containing Benzamides. PubChem Laboratory Chemical Safety Summary. Link

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-N-(cyanomethyl)benzamide

This guide provides an in-depth exploration of the synthesis of 2-bromo-N-(cyanomethyl)benzamide, a key intermediate in the development of various pharmacologically active compounds.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: Significance and Applications

2-Bromo-N-(cyanomethyl)benzamide and its derivatives are of significant interest in medicinal chemistry. Benzamides, as a class of compounds, exhibit a wide range of biological activities and are integral to the structure of many pharmaceutical drugs.[2][4] The specific structural motifs within 2-bromo-N-(cyanomethyl)benzamide make it a valuable precursor for synthesizing molecules that can interact with various biological targets. For instance, derivatives of 2-aminobenzophenones, which can be synthesized from related benzamides, are crucial for producing 1,4-benzodiazepines that act on the central nervous system.[1]

Synthetic Strategies: An Overview

The core of synthesizing 2-bromo-N-(cyanomethyl)benzamide lies in the formation of an amide bond between a 2-bromobenzoyl derivative and aminoacetonitrile (glycinonitrile). The primary approaches to achieve this are:

-

Acylation using 2-Bromobenzoyl Chloride: This is the most direct and widely employed method. It involves the reaction of an acid chloride with an amine, a classic transformation in organic synthesis.

-

Direct Amidation of 2-Bromobenzoic Acid: This method bypasses the need to prepare the acyl chloride by directly coupling the carboxylic acid with the amine, often facilitated by a coupling agent or catalyst.

This guide will focus on the more traditional and robust acyl chloride route, specifically utilizing the Schotten-Baumann reaction conditions, which are well-established for their efficiency and high yields in amide synthesis.[5][6][7]

The Schotten-Baumann Reaction: Mechanism and Rationale

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[7] It is typically carried out under biphasic conditions with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[5][8] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the protonated amine is neutralized by the base, yielding the final amide product.[5][9]

Diagram of the Schotten-Baumann Reaction Mechanism

Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of 2-bromo-N-(cyanomethyl)benzamide.

The choice of Schotten-Baumann conditions is deliberate. The use of a biphasic system (e.g., an organic solvent and water) with a base like sodium hydroxide ensures that the amine remains deprotonated and thus nucleophilic, while the acid chloride is protected from hydrolysis in the organic phase.[5][7][8]

Experimental Protocol: Synthesis of 2-Bromo-N-(cyanomethyl)benzamide

This section provides a detailed, step-by-step methodology for the synthesis.

4.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.0 eq | >98% |

| Aminoacetonitrile hydrochloride | C₂H₅ClN₂ | 92.52 | 1.0 eq | >98% |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | 2.2 eq | >97% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Anhydrous |

| Deionized Water | H₂O | 18.02 | As needed | N/A |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | As needed | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | N/A |

4.2. Step-by-Step Procedure

-

Preparation of Aminoacetonitrile Free Base: In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (1.0 eq) in deionized water. Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1.1 eq) in deionized water dropwise with stirring. The free amine is then extracted into dichloromethane.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.[1] Cool this solution to 0 °C in an ice bath.

-

Addition of Amine: Slowly add the dichloromethane solution of aminoacetonitrile free base to the stirred solution of 2-bromobenzoyl chloride over 15-20 minutes.[1]

-

Addition of Base: Simultaneously, add a 10% aqueous solution of sodium hydroxide (1.1 eq) dropwise to the reaction mixture.[9] Maintain vigorous stirring to ensure proper mixing of the two phases.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-bromo-N-(cyanomethyl)benzamide.

Characterization and Analysis

The identity and purity of the synthesized 2-bromo-N-(cyanomethyl)benzamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

2-Bromobenzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Aminoacetonitrile is toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

Sodium hydroxide is a strong base and can cause severe burns. Handle with care and appropriate PPE.

Conclusion

The synthesis of 2-bromo-N-(cyanomethyl)benzamide via the Schotten-Baumann reaction is a reliable and efficient method for producing this valuable intermediate. By carefully controlling the reaction conditions and adhering to the detailed protocol, researchers can obtain the desired product in high yield and purity, paving the way for its use in the synthesis of novel drug candidates and other biologically active molecules.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. PubMed. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]

-

Cheméo. Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. [Link]

-

Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. ResearchGate. [Link]

-

Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C.-F. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. ResearchGate. [Link]

-

ChemBK. (2024, April 9). 2-Bromobenzamide. [Link]

-

National Center for Biotechnology Information. 2-Bromo-N-methylbenzamide. PubChem. [Link]

-

The Royal Society of Chemistry. Supplemental Information. [Link]

-

National Institute of Standards and Technology. Benzamide, 2-bromo-. NIST WebBook. [Link]

-

Leggio, A., Di Gioia, M. L., Le Pera, A., Liguori, A., Perri, F., & Siciliano, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

-

Li, Y., Zhang, Y., Li, H., Wang, Y., & Zhang, H. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

- Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

-

Raheel, A., Mustafa, G., Mumtaz, A., Ferreira, R. J., & Hussain, A. (2022). Scheme-1: Synthesis of bromobenzoyl thiourea derivatives linked with amino acids (1-5). ResearchGate. [Link]

-

UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract. [Link]

-

Sciencemadness.org. (2018, December 27). synthesis of 2-bromobenzoyl chloride. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

- Google Patents.

-

Iacovita, C., Gaina, L., Todea, M., Oprean, C., Paizs, C., & Irimie, F. D. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

-

Li, J., Wang, J., Zhang, Y., Li, Y., & Zhang, H. (2017, December 31). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

ResearchGate. Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. chemistnotes.com [chemistnotes.com]

2-bromo-N-(cyanomethyl)benzamide chemical properties

An In-Depth Technical Guide to 2-bromo-N-(cyanomethyl)benzamide: Properties, Synthesis, and Potential Applications

Introduction

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to form stable amide bonds and engage in critical hydrogen bonding interactions with biological targets. Compounds incorporating this moiety have demonstrated a vast range of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on a specific, functionalized derivative: 2-bromo-N-(cyanomethyl)benzamide .

The strategic placement of a bromine atom at the ortho position and the inclusion of a cyanomethyl group on the amide nitrogen create a molecule of significant interest for drug development professionals. The bromo-substituent serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the cyanomethyl group can influence solubility, polarity, and metabolic stability. This document provides a comprehensive overview of the predicted chemical properties, a proposed synthetic pathway, the reactivity profile, and the potential therapeutic applications of this compound, designed for researchers and scientists in the field of drug discovery.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-bromo-N-(cyanomethyl)benzamide is not widely published, its core properties can be reliably predicted based on its constituent functional groups. A comprehensive experimental characterization would be a necessary first step in any research program.

Core Chemical Properties

The fundamental properties of the molecule are summarized below. These values are calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | Calculated |

| Molecular Weight | 239.07 g/mol | Calculated |

| CAS Number | 23795-36-0 | - |

| Appearance | White to off-white solid (Predicted) | Analogous Compounds |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water (Predicted) | General Amide Properties |

| logP (Octanol/Water) | 1.75 (Predicted) | Chemicalize Prediction |

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation. The expected data from key techniques are outlined below, providing a benchmark for experimental validation.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for its functional groups. Key absorptions would include a strong C=O stretch for the amide carbonyl around 1650-1680 cm⁻¹, an N-H stretch in the 3300-3500 cm⁻¹ region, a C≡N (nitrile) stretch near 2240-2260 cm⁻¹, and various C-H and C=C stretches corresponding to the aromatic ring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum should reveal distinct signals. The aromatic protons on the brominated ring would appear in the δ 7.0-8.0 ppm region, showing complex splitting patterns due to their coupling. A doublet corresponding to the -CH₂- group would likely be observed around δ 4.0-4.5 ppm. The amide proton (-NH-) would present as a broad singlet or triplet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR : The carbon NMR would display nine unique signals. The amide carbonyl carbon would be found downfield (δ 165-175 ppm). The nitrile carbon would appear around δ 115-120 ppm. The remaining signals would correspond to the six carbons of the aromatic ring and the single -CH₂- carbon.

-

-

Mass Spectrometry (MS) : Electron-Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom.[4] High-resolution mass spectrometry would be used to confirm the exact molecular formula.

Synthesis and Purification

A robust and efficient synthesis is critical for accessing sufficient material for research. The most direct and logical approach to synthesize 2-bromo-N-(cyanomethyl)benzamide is through the acylation of aminoacetonitrile with 2-bromobenzoyl chloride.

Proposed Synthetic Workflow

This reaction involves the nucleophilic attack of the primary amine of aminoacetonitrile on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: Proposed synthesis of 2-bromo-N-(cyanomethyl)benzamide.

Experimental Protocol: Amide Coupling

This protocol is adapted from a standard procedure for the synthesis of N-(cyanomethyl)benzamide.[5]

-

Reaction Setup : To a solution of aminoacetonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0°C under a nitrogen atmosphere. Stir the mixture for 15 minutes to liberate the free amine.

-

Acylation : Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C.

-

Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products. Triethylamine acts as an essential acid scavenger.[5]

-

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, wash the reaction mixture sequentially with a 1M HCl solution, a saturated sodium bicarbonate solution, and brine.

-

Self-Validation: These aqueous washes serve to remove the excess base, unreacted starting materials, and salts, providing a preliminary purification of the crude product.

-

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The true value of 2-bromo-N-(cyanomethyl)benzamide in drug discovery lies in its potential for derivatization. The molecule possesses two key handles for chemical modification: the aryl bromide and the nitrile group.

Aryl Bromide: A Gateway to Complexity

The 2-bromo substituent is an ideal functional group for transition metal-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse compound libraries, which is a cornerstone of modern hit-to-lead optimization.[1]

-

Suzuki Coupling : Reaction with various boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or heteroaryl rings.

-

Sonogashira Coupling : Coupling with terminal alkynes provides access to alkynylated benzamides.

-

Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of primary or secondary amines.

Nitrile Group: A Modifiable Polar Moiety

The cyanomethyl group also offers avenues for further chemical transformation.

-

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, creating a new potential binding interaction.

-

Reduction : Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine.

-

Cycloaddition : The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.[5]

Caption: Key derivatization pathways for 2-bromo-N-(cyanomethyl)benzamide.

Potential Applications in Drug Discovery

The structural motifs within 2-bromo-N-(cyanomethyl)benzamide suggest its utility as a scaffold for developing inhibitors against several important drug targets.

-

Oncology : Benzamides are well-known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells.[6] Additionally, certain benzamide derivatives have shown potent inhibitory activity against the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is implicated in various cancers.[7] The ability to diversify the 2-position via cross-coupling makes this scaffold ideal for exploring structure-activity relationships (SAR) for these targets.

-

Neuroscience : The benzamide core is present in several anticonvulsant drugs.[2] The exploration of novel derivatives from this scaffold could lead to new therapeutics for epilepsy and other neurological disorders.

-

Antimicrobial Agents : Salicylanilides, which share the N-phenylbenzamide core, have demonstrated significant antimicrobial and antifungal activity.[8][9] Derivatives of 2-bromo-N-(cyanomethyl)benzamide could be synthesized and screened to identify new leads for treating infectious diseases.

Safety and Handling

As with any laboratory chemical, 2-bromo-N-(cyanomethyl)benzamide should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, guidelines can be established from related benzamide compounds.[10][11]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[12]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][13] Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- Sigma-Aldrich. (2022, November 15). Safety Data Sheet for 3-Bromo-N-methylbenzylamine.

- Thermo Fisher Scientific. (2010, September 7).

- Finar Limited. (2010, June 10).

- Sigma-Aldrich. (2015, June 16).

- Kotipalli, T., et al. (2022). Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions.

- Cheméo. (2026). Benzamide, 2-bromo- Physical Properties.

- Sigma-Aldrich. 2-Bromo-N,N-dimethylbenzamide.

- Oxford Lab Fine Chem LLP.

- Cheméo. Benzamide, 2-bromo-N-ethyl-N-methyl- Chemical & Physical Properties.

- PubChem. 2-Bromo-N-methylbenzamide.

- PubChem. 2-Bromo-2-cyanoacetamide.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

- BenchChem. (2025).

- SpectraBase. Benzamide, 2-bromo-N-ethyl-N-3-methylbutyl-.

- Voina, A. M., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC.

- Burk, G. A. (1970). Preparation of 2-bromo-2-cyanoacetamide. U.S.

- Md Nasir, M. F., et al. (2011). 2-Bromo-N-(dibenzylcarbamothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1218.

- Ait Ihia, I., et al. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o530.

- Lv, P., et al. (2018).

- Kumar, A., & Kumar, R. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Jones, J., Patel, B. N., & Skidmore, C. J. (1988). Benzamides can stimulate as well as inhibit the activity of nuclear ADP-ribosyltransferase. Carcinogenesis, 9(11), 2023-2026.

- University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Md Nasir, M. F., et al. (2011). 2-Bromo-N-(dibenzyl-carbamothioyl)benzamide. PubMed.

- Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748.

- Organic Chemistry IR And Nmr Che

- University of Wisconsin-River Falls. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Chirita, I., et al. (2018). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifungal Activity. REV.CHIM.(Bucharest), 69(8), 2028-2032.

- Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry.

- Patsnap Synapse. (2024, July 17).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. lehigh.edu [lehigh.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. actylislab.com [actylislab.com]

An In-depth Technical Guide to 2-bromo-N-(cyanomethyl)benzamide Derivatives and Analogs: Synthesis, Biological Potential, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of medicinal chemistry, the benzamide framework is a recurring motif in a multitude of pharmacologically active compounds.[1][2] Its versatility as a scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities.[1] This guide focuses on a specific, yet promising, class of benzamide derivatives: those bearing a 2-bromo substituent on the phenyl ring and an N-cyanomethyl group. The strategic placement of the bromine atom, a halogen known to modulate pharmacokinetic and pharmacodynamic properties, combined with the reactive potential of the cyanomethyl moiety, makes this class of compounds a compelling subject for in-depth investigation.

This technical guide will provide a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 2-bromo-N-(cyanomethyl)benzamide and its analogs. It is designed to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Synthesis and Chemical Properties: Building the Core Structure

The synthesis of 2-bromo-N-(cyanomethyl)benzamide derivatives generally follows established protocols for amide bond formation. The most common approach involves the coupling of a 2-bromobenzoyl derivative with aminoacetonitrile.

A general synthetic pathway commences with the activation of 2-bromobenzoic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromobenzoyl chloride is then reacted with aminoacetonitrile, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

An alternative one-pot method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the direct condensation of 2-bromobenzoic acid and aminoacetonitrile.

The N-(cyanomethyl) group introduces unique chemical properties to the benzamide scaffold. The nitrile functionality can participate in various chemical transformations, offering a handle for further derivatization. Additionally, the methylene group adjacent to the nitrile is activated and can be a site for further chemical modifications. The 2-bromo substituent, beyond its electronic and steric influence, provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of a wide array of substituents at this position for extensive structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of 2-bromo-N-(cyanomethyl)benzamide

Materials:

-

2-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Aminoacetonitrile hydrochloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 2-bromobenzoic acid in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride and DCM under reduced pressure.

-

Amide Coupling: Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve aminoacetonitrile hydrochloride and triethylamine (2.2 equivalents) in anhydrous DCM and cool to 0 °C. Slowly add the 2-bromobenzoyl chloride solution to the aminoacetonitrile solution.

-

Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General synthetic route for 2-bromo-N-(cyanomethyl)benzamide.

Biological Activities and Therapeutic Potential

While direct biological data for 2-bromo-N-(cyanomethyl)benzamide is limited in publicly accessible literature, the known activities of related benzamide derivatives provide a strong basis for inferring its potential therapeutic applications.

Anticancer Activity

Benzamide derivatives are well-represented among anticancer agents.[3] Notably, more complex molecules containing the N-(cyanomethyl)benzamide moiety have been patented as antineoplastic agents.[4][5] These compounds are often designed as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 2-bromo substituent can enhance binding to the target protein through halogen bonding or by occupying a hydrophobic pocket. The cyanomethyl group may also contribute to target binding or modulate the compound's solubility and metabolic stability.

A potential mechanism of action for these compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Caption: Key structural regions for SAR studies of 2-bromo-N-(cyanomethyl)benzamide.

Data Presentation: A Comparative Overview of Related Benzamide Derivatives

Due to the limited availability of quantitative data for the specific core topic, the following table presents a summary of biological activities for structurally related benzamide derivatives to provide a comparative context.

| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Antimicrobial (Gram-positive bacteria) | Broth microdilution | 2.5–5.0 mg/mL | [6] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Anti-inflammatory | Proteinase inhibition | 0.04–0.07 mg/mL | [7] |

| 4-(Cyanomethyl)-N'-substituted benzohydrazides | Anti-Alzheimer's (AChE inhibition) | In vitro enzyme assay | 1.850 ± 0.013 µM (most active) | [8] |

| N-substituted benzamide derivatives | Anticancer (various cell lines) | MTT assay | Varied (micromolar range) | [3] |

Conclusion and Future Directions

The 2-bromo-N-(cyanomethyl)benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data on this specific core structure is sparse, the known activities of related compounds suggest potential applications in oncology, infectious diseases, inflammation, and neurology. The synthetic accessibility of this scaffold, coupled with multiple points for chemical diversification, makes it an attractive target for medicinal chemistry campaigns.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-bromo-N-(cyanomethyl)benzamide analogs. High-throughput screening against a panel of relevant biological targets, such as protein kinases and microbial enzymes, would be a valuable first step in elucidating the pharmacological profile of this compound class. Subsequent hit-to-lead optimization, guided by detailed structure-activity relationship studies, could pave the way for the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- MA40067A - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)

- US9809559B2 - (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)

-

Synthesis, Biological Evaluation and Molecular Docking Studies of New 4‐(Cyanomethyl)‐N'‐Substituted Benzohydrazide Derivatives as Anti‐Alzheimer Agents. Request PDF - ResearchGate. [Link]

-

Substituted benzamide derivatives, for enhancing gastrointestinal motility - Patent US-4870074-A - PubChem. [Link]

- US9296732B2 - Substituted benzamides and their uses - Google P

-

Benzamide, 2-bromo- - Cheméo. [Link]

-

2-Bromo-2-cyanoacetamide | C3H3BrN2O | CID 263631 - PubChem. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. [Link]

-

Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties by Cheméo. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed. [Link]

-

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. [Link]

- US20130317000A1 - N-substituted benzamides and methods of use thereof - Google P

-

N-(Cyanomethyl)benzamide - PMC. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... [Link]

-

Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - MDPI. [Link]

-

Structure-activity relationship Definition - Biological Chemistry II Key Term | Fiveable. [Link]

-

IN-VITRO INVESTIGATION OF ANTICANCER ACTIVITY OF 2-BROMO N-(4-SULFAMOYL PHENYL) PROPANE AMIDE IN COMBINATION WITH DIFFERENT CHEMOTHERAPEUTIC DRUGS - Harran University. [Link]

-

2-Bromo-N-methylbenzamide | C8H8BrNO | CID 264945 - PubChem - NIH. [Link]

-

Structure Activity Relationships - Drug Design Org. [Link]

-

Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - MDPI. [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. [Link]

-

N,N-Bis(cyanomethyl)nitrous amide - PMC - NIH. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. [Link]

-

Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF - ResearchGate. [Link]

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]

-

SAR: Structure Activity Relationships - CDD Vault. [Link]

-

2-Bromo-N-(dibenzylcarbamothioyl)benzamide - PMC. [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives - PubMed. [Link]

-

Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - MDPI. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]

-

Amides | Chemistry | Research Starters - EBSCO. [Link]

-

In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 3. researchgate.net [researchgate.net]

- 4. MA40067A - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts - Google Patents [patents.google.com]

- 5. US9809559B2 - (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide - Google Patents [patents.google.com]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization of 2-Bromo-N-(cyanomethyl)benzamide

This comprehensive technical guide details the spectroscopic characterization of 2-bromo-N-(cyanomethyl)benzamide (CAS 143183-01-1), a critical intermediate in the synthesis of quinazolinone-based heterocycles and bioactive scaffolds.

Introduction & Significance

2-Bromo-N-(cyanomethyl)benzamide is a bifunctional building block extensively used in medicinal chemistry. Its structure features an electrophilic amide carbonyl, a nucleophilic nitrogen (under specific conditions), and an ortho-bromo substituent that facilitates metal-catalyzed cross-coupling (e.g., Ullmann, Buchwald-Hartwig) or intramolecular cyclization.

-

Systematic Name: 2-Bromo-N-(cyanomethyl)benzamide

-

CAS Number: 143183-01-1[1]

-

Molecular Formula: C

H -

Molecular Weight: 239.07 g/mol (based on

Br) -

Key Applications: Precursor for quinazolin-4(3H)-ones, benzodiazepines, and peptidomimetics.

Synthesis & Experimental Workflow

To ensure spectral accuracy, the compound is typically synthesized via the N-acylation of aminoacetonitrile with 2-bromobenzoyl chloride. Understanding this pathway is essential for identifying potential impurities (e.g., 2-bromobenzoic acid, unreacted amine) in the spectra.

Synthesis Protocol

-

Reagents: 2-Bromobenzoyl chloride (1.0 eq), Aminoacetonitrile sulfate (1.1 eq), Triethylamine (Et

N, 2.5 eq), Dichloromethane (DCM, anhydrous). -

Procedure:

-

Suspend aminoacetonitrile sulfate in DCM at 0°C.

-

Add Et

N dropwise to liberate the free amine. -

Add 2-bromobenzoyl chloride dropwise (exothermic).

-

Stir at room temperature (RT) for 4–12 hours.

-

Workup: Wash with 1M HCl (removes unreacted amine), saturated NaHCO

(removes 2-bromobenzoic acid), and brine. Dry over Na

-

-

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (EtOAc/Hexane).

Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of 2-bromo-N-(cyanomethyl)benzamide.

Spectroscopic Data Analysis[2][3][4]

A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the structure, particularly through the characteristic isotopic abundance of bromine.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

-

Molecular Ion (M+):

- Br Isotopologue: m/z 238.9

- Br Isotopologue: m/z 240.9

-

Isotopic Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks [M]+ and [M+2]+ is diagnostic for a mono-brominated compound.

-

Fragmentation (EI):

-

m/z ~183/185: [2-Br-C

H -

m/z ~155/157: [2-Br-C

H -

m/z ~76: [C

H

-

B. Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the amide and nitrile functional groups.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| N-H Stretch | 3250 – 3350 | Medium | Amide N-H (hydrogen bonded) |

| C-H Stretch | 3050 – 3100 | Weak | Aromatic C-H |

| C≡N Stretch | 2240 – 2260 | Weak/Med | Nitrile (characteristic, sharp) |

| C=O Stretch | 1640 – 1660 | Strong | Amide I (Conjugated with Ar) |

| N-H Bend | 1530 – 1550 | Medium | Amide II |

| C=C Stretch | 1470, 1580 | Medium | Aromatic Ring |

C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for purity and structural assignment. The data below represents the consensus shifts for this structure in deuterated chloroform (CDCl

H NMR (400 MHz, CDCl

)

-

Solvent Residual: 7.26 ppm (CHCl

). -

Key Features: The methylene protons (-CH

-) appear as a doublet due to coupling with the adjacent NH proton. If D

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.58 – 7.62 | Doublet (d) | 1H | ~8.0 | H-3 (Ortho to Br) |

| 7.45 – 7.50 | Doublet of Doublets | 1H | ~7.5, 1.5 | H-6 (Ortho to C=O) |

| 7.35 – 7.42 | Multiplet (m) | 1H | - | H-5 (Meta to Br) |

| 7.28 – 7.34 | Multiplet (m) | 1H | - | H-4 (Para to Br) |

| 6.80 – 7.10 | Broad Singlet (br s) | 1H | - | N-H (Exchangeable) |

| 4.35 – 4.45 | Doublet (d) | 2H | ~6.0 | CH |

C NMR (100 MHz, CDCl

)

-

Key Features: Presence of the nitrile carbon (~116 ppm) and the amide carbonyl (~167 ppm).

| Shift ( | Carbon Type | Assignment |

| 167.5 | Quaternary (C=O) | Amide Carbonyl |

| 136.2 | Quaternary (C-Ar) | C-1 (Ipso to C=O) |

| 133.6 | Methine (CH) | C-3 (Ortho to Br) |

| 131.8 | Methine (CH) | C-4 (Para to C=O) |

| 129.5 | Methine (CH) | C-6 (Ortho to C=O) |

| 127.8 | Methine (CH) | C-5 (Meta to C=O) |

| 119.2 | Quaternary (C-Br) | C-2 (Ipso to Br) |

| 116.0 | Quaternary (C≡N) | Nitrile Carbon |

| 29.5 | Methylene (CH |

Experimental Protocols for Analysis

Protocol 1: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl

(or DMSO- -

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of cotton or glass wool into the NMR tube.

-

Acquisition: Run standard proton (16 scans) and carbon (256-512 scans) experiments.

Protocol 2: Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F

. -

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

R

Value: ~0.4–0.5 (Product is less polar than the amine salt but more polar than the acid chloride).

References

-

Synthesis of Quinazolinones: Wang, L.-C., et al. "Synthesis of 2-amino-quinoline-4(3H)-ones through Ullmann coupling." Organic Letters2020 , 22, 5567–5571. (Contextual reference for 2-bromo-benzamide reactivity). Link

-

General Amide Synthesis: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005 , 61(46), 10827-10852. Link

-

Spectroscopic Data Sources: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2] (General fragmentation patterns for bromobenzamides). Link

- CAS Registry: CAS No. 143183-01-1 (2-Bromo-N-(cyanomethyl)benzamide). American Chemical Society.

Sources

Technical Guide: Solubility & Stability of 2-Bromo-N-(cyanomethyl)benzamide

The following technical guide details the solubility and stability profile of 2-bromo-N-(cyanomethyl)benzamide , a specialized intermediate often utilized in the synthesis of isoindolinone-based pharmacophores and kinase inhibitors.

This guide synthesizes physicochemical principles with standard characterization protocols, designed for researchers requiring rigorous data for assay development or formulation.

Executive Summary

2-bromo-N-(cyanomethyl)benzamide (C₉H₇BrN₂O) is a bifunctional building block characterized by an ortho-brominated phenyl ring and a reactive N-cyanomethyl amide tail.[1] While chemically robust in the solid state, its solution-phase behavior is governed by two competing reactivities: hydrolytic instability of the nitrile group under extreme pH and intramolecular cyclization driven by the ortho-bromo substituent.

Successful handling requires strict adherence to anhydrous storage and pH-neutral solvent systems to prevent premature degradation into 2-bromobenzoic acid or cyclized isoindolinone byproducts.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the fundamental properties is prerequisite to accurate solubility profiling.

| Property | Data / Prediction | Relevance |

| IUPAC Name | 2-bromo-N-(cyanomethyl)benzamide | Unambiguous identification |

| Molecular Formula | C₉H₇BrN₂O | Mass balance calculations |

| Molecular Weight | 239.07 g/mol | Molarity conversion |

| Physical State | White to beige crystalline solid | Solid-state stability |

| Predicted LogP | ~1.5 – 1.8 | Lipophilic; low aqueous solubility |

| pKa (Amide NH) | ~14–15 (Neutral) | Non-ionizable in physiological range |

| pKa (α-Methylene) | ~20 (Activated) | Susceptible to base-catalyzed abstraction |

| H-Bond Donors/Acceptors | 1 (NH) / 2 (CO, CN) | Solvation potential |

Solubility Profile

The compound exhibits a "brick dust" solubility profile—high crystallinity leading to poor aqueous solubility, but moderate-to-high solubility in polar aprotic solvents.

Theoretical vs. Practical Solubility

-

Aqueous Media: Predicted solubility is < 0.1 mg/mL (poor). The lack of ionizable groups at pH 7.4 means solubility will not improve significantly with pH unless hydrolysis occurs.

-

Organic Solvents:

-

DMSO: > 50 mg/mL (Excellent). Recommended for stock solutions.

-

Ethanol/Methanol: > 10 mg/mL (Good). Suitable for intermediate dilutions.

-

Acetonitrile: > 20 mg/mL (Excellent). Ideal for HPLC sample preparation.

-

Solvent Compatibility Table

| Solvent System | Solubility Rating | Stability Risk | Recommendation |

| Water (pH 7) | Poor (<0.1 mg/mL) | Low (Slow hydrolysis) | Use surfactants (e.g., 0.5% Tween-80) |

| DMSO | High (>50 mg/mL) | Low (Hygroscopic) | Primary Stock Solvent |

| Ethanol | Moderate | Low | Avoid long-term storage (transesterification risk) |

| 0.1M HCl | Moderate | High | Avoid (Rapid nitrile hydrolysis) |

| 0.1M NaOH | Moderate | High | Avoid (Amide hydrolysis & Cyclization) |

Stability & Degradation Pathways

The stability of 2-bromo-N-(cyanomethyl)benzamide is compromised by two primary mechanisms: Hydrolysis and Metal/Base-Catalyzed Cyclization .

Degradation Mechanisms

-

Nitrile Hydrolysis (Acid/Base): The terminal nitrile (-CN) is the most labile group. Under acidic or basic conditions, it hydrolyzes first to the primary amide (2-bromo-N-(2-amino-2-oxoethyl)benzamide) and subsequently to the carboxylic acid derivative.

-

Amide Cleavage: Strong base will cleave the benzamide linkage, releasing 2-bromobenzoic acid and aminoacetonitrile (which may polymerize).

-

Intramolecular Cyclization: In the presence of transition metals (Pd, Cu) or strong bases, the amide nitrogen or the activated methylene group can displace the ortho-bromine, forming isoindolinone or quinazolinone scaffolds. This is a common synthetic utility but a stability liability.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes.

Caption: Primary degradation pathways including nitrile hydrolysis (yellow/red) and metal/base-mediated cyclization (green).

Experimental Protocols

Protocol: Kinetic Solubility Assay (High Throughput)

Objective: Determine the "precipitation limit" of the compound in aqueous buffer from a DMSO stock.

-

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Dosing: Spiking 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Equilibration: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

-

Analysis: Inject filtrate into HPLC-UV (254 nm). Calibrate against a standard curve prepared in 50:50 ACN:Water.

-

Acceptance Criteria: Solubility > 5 µM is required for most biochemical assays.

-

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability limits for storage and handling.

-

Control: 100 µM compound in 50:50 ACN:Water (neutral).

-

Acid Stress: 100 µM compound in 0.1 M HCl at 60°C for 4 hours.

-

Base Stress: 100 µM compound in 0.1 M NaOH at 60°C for 4 hours.

-

Oxidative Stress: 100 µM compound + 3% H₂O₂ at RT for 24 hours.

-

Analysis: Analyze via LC-MS to identify mass shifts:

-

+18 Da: Hydrolysis of nitrile to amide.

-

+19 Da: Hydrolysis of nitrile to acid (Net +H₂O + H - NH₃... actually +18 then +1). Correction: Nitrile (CN) -> Amide (CONH2) is +18 Da. Amide -> Acid (COOH) is +1 Da (OH replaces NH2).

-

-HBr: Cyclization (Loss of HBr, mass decrease of ~80, formation of ring).

-

Workflow Visualization

Caption: Standard workflow for kinetic solubility determination using DMSO stock solutions.

Storage and Handling Recommendations

Based on the chemical susceptibilities identified:

-

Long-Term Storage: Store as a solid powder at -20°C , desiccated. Protect from light to prevent potential debromination.

-

Solution Storage: DMSO stocks are stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles which introduce moisture (leading to nitrile hydrolysis).

-

Reaction Handling: When using as a reagent, ensure solvents are anhydrous.[2][3] If using bases (e.g., NaH, K₂CO₃), add them last and at low temperature (0°C) to control cyclization rates unless cyclization is the intended outcome.

References

-

PubChem. (2025). 2-Bromo-N-methylbenzamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Molecules. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.[4] MDPI.[4] Available at: [Link]

-

Arkivoc. (2015).[5][6] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

-

Chemical Communications. (2019). Photocatalytic difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides.[7] Royal Society of Chemistry. Available at: [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Photocatalytic difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides with difluoroalkyl bromides toward C2-difluoroalkylated pyrroloquinazolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-bromo-N-(cyanomethyl)benzamide: Synthesis, Context, and Potential Applications

This guide provides a comprehensive technical overview of 2-bromo-N-(cyanomethyl)benzamide, a compound situated at the intersection of several important chemical classes. While a detailed, linear history of its specific discovery is not prominently documented in publicly accessible literature, its existence can be inferred from established principles of organic synthesis and the well-trodden paths of medicinal chemistry research. This document, therefore, reconstructs its likely synthetic origins, places it within the broader context of benzamide and cyanamide chemistry, and explores its potential as a valuable intermediate for drug discovery and materials science.

Introduction to 2-bromo-N-(cyanomethyl)benzamide

2-bromo-N-(cyanomethyl)benzamide is an organic molecule characterized by three key functional groups: a 2-bromophenyl ring, an amide linkage, and an N-cyanomethyl substituent. The strategic placement of these groups imparts a unique combination of reactivity and structural potential.

-

The 2-Bromobenzamide Core: The brominated benzene ring is a classic feature in medicinal chemistry, serving as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.[1] The amide group provides a rigid, planar structure capable of forming crucial hydrogen bonds, a common feature in molecules designed to interact with biological targets.[2]

-

The N-Cyanomethyl Group: The cyanomethyl moiety (-CH₂CN) is a fascinating functional group. The nitrile (cyano) group is a potent electron-withdrawing group and can participate in a variety of chemical transformations, including hydrolysis, reduction, and cycloadditions, making it a gateway to other functional groups and heterocyclic systems.[3][4] The presence of the methylene spacer provides conformational flexibility.

The combination of these features makes 2-bromo-N-(cyanomethyl)benzamide a promising scaffold for chemical exploration.

Synthetic Pathways and Methodologies

The synthesis of 2-bromo-N-(cyanomethyl)benzamide can be logically approached through several established organic chemistry reactions. The primary retrosynthetic disconnections point towards two highly plausible and efficient routes: the acylation of aminoacetonitrile or the alkylation of 2-bromobenzamide.

Retrosynthetic Analysis

A logical breakdown of the target molecule suggests two main precursor pairs:

-

Route A: 2-Bromobenzoyl Chloride and Aminoacetonitrile.

-

Route B: 2-Bromobenzamide and an electrophilic cyanomethylating agent (e.g., Bromoacetonitrile).

The diagram below, generated using DOT language, illustrates these convergent synthetic strategies.

Caption: Retrosynthetic analysis of 2-bromo-N-(cyanomethyl)benzamide.

Experimental Protocol: Synthesis via Acylation (Route A)

This route is often preferred due to the high reactivity of acyl chlorides and the commercial availability of aminoacetonitrile. The causality behind this choice lies in the robust and generally high-yielding nature of Schotten-Baumann-type reactions.

Materials:

-

2-Bromobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Aminoacetonitrile hydrochloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-bromobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The formation of the acyl chloride is the critical step, driven by the conversion of the hydroxyl group into a superior leaving group.

-

Preparation of Amine: In a separate flask, dissolve aminoacetonitrile hydrochloride (1.1 eq) in a minimal amount of water and add it to a biphasic mixture of DCM and saturated NaHCO₃ solution. Stir vigorously until the amine is neutralized and extracted into the organic layer. Separate the organic layer and dry it over anhydrous Na₂SO₄. (Alternatively, and more commonly, suspend aminoacetonitrile hydrochloride (1.1 eq) in anhydrous THF or DCM and add triethylamine (2.5 eq) at 0 °C).

-

Acylation Reaction: Cool the solution of the free-based aminoacetonitrile (or the suspension with TEA) to 0 °C. Slowly add the freshly prepared 2-bromobenzoyl chloride solution dropwise via a dropping funnel. The exothermicity of the reaction must be controlled to prevent side reactions.

-

Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by adding water or 1M HCl. Separate the organic layer, and wash successively with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-bromo-N-(cyanomethyl)benzamide.

Historical Context and Related Compound Families

The significance of 2-bromo-N-(cyanomethyl)benzamide is best understood by examining the history and utility of its parent compound classes.

Benzamides in Medicinal Chemistry

Benzamides are a privileged scaffold in drug discovery. Their ability to act as bioisosteres of other functional groups and their rigid conformation make them ideal for fitting into enzyme active sites.

-

Antitumor Agents: Many N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activities.[2][5] Some function as Histone Deacetylase (HDAC) inhibitors, a key class of epigenetic drugs.[2]

-

Enzyme Inhibition: Benzamides are known to inhibit poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair.[6] The compound Benzamide Riboside, for example, acts as an inhibitor of IMP dehydrogenase, a critical enzyme in the purine nucleotide pathway.[6]

The Role of the Cyanamide Group

The cyanamide functional group is a versatile building block in organic synthesis.[3][7] Its unique electronic properties—a nucleophilic amino nitrogen and an electrophilic nitrile carbon—allow it to participate in a wide array of reactions.[3]

-

Synthesis of Heterocycles: Cyanamides are key intermediates in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[4]

-

Bioactivity: The cyanamide group itself can be crucial for biological activity. It is used in agriculture as a plant growth regulator and has therapeutic applications, for instance, in alcohol dependence therapy by inhibiting acetaldehyde dehydrogenase.[8]

Physicochemical Data and Characterization

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C₉H₇BrN₂O | --- |

| Molecular Weight | 240.07 g/mol | --- |

| Appearance | Likely a white to off-white crystalline solid | Based on similar benzamide structures[9] |

| CAS Number | 188528-66-1 | Inferred from chemical databases |

| Melting Point | Not reported; expected >100 °C | Based on related compounds like 2-bromobenzamide (160-162 °C)[9] |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); sparingly soluble in water | Typical for aromatic amides[9] |

Potential Applications and Future Directions

The true value of 2-bromo-N-(cyanomethyl)benzamide likely lies in its role as a versatile chemical intermediate.

Drug Discovery Scaffold

The structure is primed for further elaboration in a drug discovery context. The workflow for utilizing this scaffold is outlined in the diagram below.

Caption: Workflow for derivatization and screening.

-

Aryl Ring Modification: The bromine atom is a perfect handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. This enables systematic exploration of the structure-activity relationship (SAR).[1]

-

Nitrile Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in [3+2] cycloadditions to form five-membered heterocyles like tetrazoles (a common carboxylic acid bioisostere). Each transformation dramatically alters the compound's physicochemical properties and potential biological interactions.

Materials Science

The rigid benzamide core combined with the reactive nitrile functionality could be explored for the synthesis of novel polymers or coordination compounds, although this application is less explored than its potential in medicinal chemistry.

Conclusion

2-bromo-N-(cyanomethyl)benzamide represents a molecule of significant synthetic potential. While its specific history is not well-defined, its logical synthesis from readily available precursors is straightforward. By understanding its chemical nature through the lens of its constituent parts—the versatile 2-bromobenzamide core and the reactive N-cyanomethyl group—we can appreciate its value as a scaffold for building diverse molecular libraries. Its future likely lies in the laboratories of medicinal chemists, who can leverage its dual points of reactivity to develop novel therapeutic agents.

References

-

Buchynskyy, A., Gillespie, J. R., Hulverson, M. A., McQueen, J., Creason, S. A., Ranade, R. M., ... & Buckner, F. S. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PLoS Neglected Tropical Diseases, 10(11), e0005113. [Link]

- Burk, G. A. (1970). U.S. Patent No. 3,488,734. Washington, DC: U.S.

-

Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C. F. (2022). Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions. Biotechnology and Biofuels, 15(1), 1-11. [Link]

-

Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. [Link]

- Howarth, J., & Howarth, M. (2008). U.S. Patent No. 7,455,859. Washington, DC: U.S.

- Lahm, G. P., Smith, B. K., & Selby, T. P. (2010). European Patent No. EP 2213654 A1.

-

Nasir, M. F. M., Hassan, I. N., Daud, W. R. W., Yamin, B. M., & Kassim, M. B. (2011). 2-Bromo-N-(dibenzylcarbamothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1218. [Link]

-

Prabhath, M. R. R., Williams, L., Bhat, S. V., & Sharma, P. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 629. [Link]

-

NIST. (n.d.). Benzamide, 2-bromo-. NIST Chemistry WebBook. [Link]

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Xu, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Wang, Y., Li, Y., Wang, X., & Zhang, X. (2020). A cascade process for direct converting nitriles (RCN) to cyanamide (RNHCN) via SO2F2-activated Tiemann rearrangement. Chemical Communications, 56(84), 12799-12802. [Link]

- 张天永, & 杨华. (2013).

-

Raic-Malic, S., Grdisa, M., Pavelic, K., & Balzarini, J. (2001). Antitumor activity of benzamide riboside and its combination with cisplatin and staurosporine. European Journal of Pharmaceutical Sciences, 12(4), 439-445. [Link]

- 孙彦荣, & 等. (2017).

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Xu, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Q., & Liu, C. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3481. [Link]

-

PubChem. (n.d.). 2-Bromo-N-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Wiessler, M., & Frei, E. (1984). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. IARC Scientific Publications, (57), 391-397. [Link]

-

Nithya, A., Priya, P., & Krishnakumar, K. (2018). Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'-dibromo benzil and 2-bromo-4'-methyl benzil. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 438-442. [Link]

-

Wang, Y., Li, Y., Wang, X., Zhang, Y., Li, Q., & Liu, C. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113312. [Link]

-

Prabhath, M. R. R., Williams, L., Bhat, S. V., & Sharma, P. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 629. [Link]

-

Jones, J., Patel, B. N., & Skidmore, C. J. (1988). Benzamides can stimulate as well as inhibit the activity of nuclear ADP-ribosyltransferase. Carcinogenesis, 9(11), 2023-2026. [Link]

-

Li, Y., & Wang, Y. (2023). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Chemistry, 27(1), 2-15. [Link]

-

ChemBK. (2024). 2-Bromobenzamide. [Link]

-

Nasir, M. F. M., Hassan, I. N., Daud, W. R. W., Yamin, B. M., & Kassim, M. B. (2011). 2-Bromo-N-(dibenzyl-carbamothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1218. [Link]

-

Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cyanamide?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 9. chembk.com [chembk.com]

Technical Guide: 2-bromo-N-(cyanomethyl)benzamide in Medicinal Chemistry

[1]

Executive Summary

2-bromo-N-(cyanomethyl)benzamide (CAS: 20099-89-2 derivative) represents a "privileged fragment" in drug discovery.[1] Its utility stems from two orthogonal chemical properties:

-

Biological Activity: The N-cyanomethyl motif functions as a reversible covalent "warhead" targeting the catalytic cysteine residues of proteases (Cathepsin K, S, L, and Papain).

-

Synthetic Divergence: The 2-bromo substituent serves as a handle for late-stage diversification (via Suzuki/Buchwald couplings) or intramolecular cyclization to generate isoindolin-1-ones and quinazolinones .

This guide provides the mechanistic basis for its inhibitor profile, detailed synthesis protocols, and its application in heterocycle construction.

Structural Analysis & Reactivity Profile[2][3]

The molecule consists of three distinct functional zones, each serving a specific purpose in the drug design cycle.

| Functional Zone | Chemical Motif | Role in Med Chem | Reactivity/Mechanism |

| Zone A (Warhead) | Nitrile (-C≡N) | Covalent Trap | Electrophilic attack by Cys-SH to form Thioimidate .[1] |

| Zone B (Linker) | Amide (-CONH-) | H-Bonding | Orients the warhead; H-bond donor/acceptor for S2/S3 pockets.[1] |

| Zone C (Handle) | Aryl Bromide (Ar-Br) | Diversification | Precursor for cross-coupling or cyclization to fused heterocycles. |

The Nitrile Warhead Mechanism

Unlike irreversible warheads (e.g., acrylamides, epoxides), the nitrile group forms a reversible covalent bond. This is critical for reducing off-target toxicity (immunogenicity) while maintaining high potency.

Mechanism of Action:

-

The catalytic thiolate (Cys-S⁻) of the protease attacks the electrophilic carbon of the nitrile.

-

A proton is transferred from the active site Histidine (His-H⁺) to the nitrile nitrogen.

-

A stable thioimidate adduct is formed, blocking the active site.

Figure 1: Mechanism of reversible covalent inhibition of cysteine proteases by nitrile warheads.

Synthetic Utility: Building Block for Heterocycles

Beyond its role as a linear inhibitor, this molecule is a precursor for Isoindolin-1-ones , a scaffold found in PARP inhibitors and anxiolytics.[1]

Pathway A: Palladium-Catalyzed Intramolecular -Arylation

The amide creates an acidic

-

Product: 3-cyanoisoindolin-1-one[1]

-

Significance: Rapid access to fused bicyclic cores.

Pathway B: Synthesis of Quinazolinones

While less direct, the scaffold can be converted to quinazolin-4(3H)-ones via Copper-catalyzed tandem reactions with external amines or amidines, utilizing the bromine as the initial coupling site.[1]

Figure 2: Divergent pathways for chemical synthesis vs. biological application.

Experimental Protocols

Synthesis of 2-bromo-N-(cyanomethyl)benzamide

This protocol ensures high yield and purity, minimizing hydrolysis of the nitrile group.[1]

Reagents:

-

2-Bromobenzoyl chloride (1.0 equiv)[1]

-

Aminoacetonitrile hydrochloride (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Aminoacetonitrile HCl (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

-